6-[1-(2-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile

M4 muscarinic receptor structure–activity relationship octahydropyrrolo[3,4-b]pyrrole

6-[1-(2-Chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile is a synthetic, heterocyclic small molecule built on the octahydropyrrolo[3,4-b]pyrrole bicyclic scaffold, bearing a pyridine-3-carbonitrile moiety at the 5‑position and a 2‑chlorobenzoyl substituent at the 1‑position. While the octahydropyrrolo[3,4-b]pyrrole core is known in muscarinic M4 receptor antagonists and histamine H3 receptor ligands , the specific pyridine‑3‑carbonitrile substitution distinguishes this compound from the canonical M4 antagonist chemotype and suggests potential engagement with alternative targets such as USP30.

Molecular Formula C19H17ClN4O
Molecular Weight 352.8 g/mol
CAS No. 2549053-89-4
Cat. No. B6451650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[1-(2-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
CAS2549053-89-4
Molecular FormulaC19H17ClN4O
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESC1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C19H17ClN4O/c20-16-4-2-1-3-15(16)19(25)24-8-7-14-11-23(12-17(14)24)18-6-5-13(9-21)10-22-18/h1-6,10,14,17H,7-8,11-12H2
InChIKeyWZJPAYLNTRQTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[1-(2-Chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile (CAS 2549053-89-4): Structural Identity and Compound-Class Context


6-[1-(2-Chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile is a synthetic, heterocyclic small molecule built on the octahydropyrrolo[3,4-b]pyrrole bicyclic scaffold, bearing a pyridine-3-carbonitrile moiety at the 5‑position and a 2‑chlorobenzoyl substituent at the 1‑position . While the octahydropyrrolo[3,4-b]pyrrole core is known in muscarinic M4 receptor antagonists and histamine H3 receptor ligands , the specific pyridine‑3‑carbonitrile substitution distinguishes this compound from the canonical M4 antagonist chemotype and suggests potential engagement with alternative targets such as USP30 .

Why 6-[1-(2-Chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile Cannot Be Simply Replaced by In-Class Analogs


Even minor modifications to the N1‑acyl group on the octahydropyrrolo[3,4‑b]pyrrole scaffold produce profound differences in biological activity. In the closely related histamine H3 receptor series, replacing a 2‑chlorobenzoyl with a cyclopropanecarbonyl altered H3 Ki values by >10‑fold . For the pyridine‑3‑carbonitrile sub‑series, the 2‑chlorobenzoyl substituent provides a unique combination of moderate lipophilicity (clogP ~2.8 vs. ~1.9 for the cyclopropane analog), an electron‑withdrawing ortho‑chlorine effect, and a distinct steric footprint compared to the smaller cyclopropyl or more electron‑deficient 2,4‑difluorobenzoyl variants . These differences affect not only primary target affinity but also off‑target selectivity, metabolic stability, and passive membrane permeability, making straightforward generic substitution scientifically unsound .

6-[1-(2-Chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile: Quantitative Differentiation Evidence


Structural Differentiation: 2‑Chlorobenzoyl vs. Cyclopropanecarbonyl vs. 2,4‑Difluorobenzoyl Substituent Effects on M4 Receptor Affinity in the Octahydropyrrolo[3,4-b]pyrrole Series

In the octahydropyrrolo[3,4-b]pyrrole series, the N1‑acyl group dictates M4 receptor binding. A published SAR study on the (3aR,6aR)‑stereoisomer series reports that 5‑alkyl‑1‑aryl/heteroaryl‑octahydropyrrolo[3,4-b]pyrroles display human M4 Ki values ranging from 0.54 nM (optimal) to >1000 nM for unfavorable substituents . Although this specific study used a pyridazinyl A‑ring rather than pyridine‑3‑carbonitrile, the N1 substituent effect is consistent: aromatic acyl groups (benzoyl, heteroaroyl) confer sub‑nanomolar to low nanomolar binding, whereas small aliphatic acyl groups (cyclopropanecarbonyl) weaken affinity by 10‑100 fold. The 2‑chlorobenzoyl group occupies an intermediate electrostatic/hydrophobic space that can be exploited for selective M4 vs. M1/M3 discrimination .

M4 muscarinic receptor structure–activity relationship octahydropyrrolo[3,4-b]pyrrole

Physicochemical Property Comparison: Lipophilicity (clogP), Molecular Weight, and Hydrogen-Bond Acceptor Count Across Four Closest Pyridine‑3‑Carbonitrile Analogs

Computational comparison of four commercially available 6‑(1‑substituted‑octahydropyrrolo[3,4-b]pyrrol‑5‑yl)pyridine‑3‑carbonitrile analogs reveals that the 2‑chlorobenzoyl derivative offers a distinct balance of lipophilicity, molecular weight, and hydrogen‑bond acceptor count relative to the closest alternatives . The 2‑chlorobenzoyl analog has a molecular weight of 352.8 g/mol, a predicted clogP of ~2.8, and 5 hydrogen‑bond acceptors. In comparison, the cyclopropanecarbonyl analog (MW 282.3 g/mol, clogP ~1.9, 5 HBA) is significantly less lipophilic and lacks the aromatic ring for potential π‑stacking interactions, which may reduce hydrophobic binding pocket complementarity. The 2,4‑difluorobenzoyl analog (MW 354.4 g/mol, clogP ~2.6, 6 HBA) introduces additional fluorine electronegativity that can enhance metabolic stability but also risk CYP inhibition. The oxan‑4‑yl analog (MW ~312 g/mol, clogP ~1.5, 5 HBA) is the most hydrophilic and lacks the carbonyl acceptor, potentially altering hinge‑region binding in kinase or deubiquitinase targets .

lipophilicity physicochemical properties drug-likeness pyridine-3-carbonitrile

Target‑Class Functional Differentiation: Octahydropyrrolo[3,4-b]pyrrole Pyridine‑3‑Carbonitriles vs. Pyridazine Substitution and Implications for USP30 vs. M4 Selectivity

The pyridine‑3‑carbonitrile A‑ring substitution in the target compound distinguishes it from the pyridazinyl series that dominates the M4 antagonist patent literature . While pyridazinyl analogs (e.g., WO 2019/032654 compound 17a, human M4 Ki = 0.54 nM) are optimized for muscarinic receptor binding, pyridine‑3‑carbonitrile‑bearing octahydropyrrolo[3,4-b]pyrroles have been disclosed as USP30 deubiquitinase inhibitors . In the USP30 inhibitor patent WO 2021/105277, a closely related hexahydropyrrolo[3,4-b]pyrrole‑5(1H)‑carbonitrile with a 2‑cyano‑4‑pyridinyl substituent achieved an IC50 of 12 nM against USP30 and an EC50 of 32 nM in a cellular TOM20 ubiquitination assay . The 2‑chlorobenzoyl analog, while not explicitly tested in that disclosure, retains the pyridine‑3‑carbonitrile motif essential for USP30’s catalytic cysteine engagement, positioning it as a plausible probe for the USP30‑PINK1‑Parkin mitophagy axis rather than cholinergic signaling . In contrast, the oxan‑4‑yl and cyclopropanecarbonyl analogs lack the key nitrile group geometry needed for USP30 active‑site interactions.

USP30 inhibitor M4 muscarinic receptor deubiquitinase pyridine-3-carbonitrile

Meta‑Chlorine Substitution Effect on CYP450 Metabolic Stability Compared to 2,4‑Difluorobenzoyl and Non‑Halogenated Analogs

In structurally related benzoyl‑substituted heterocycles, the presence and position of halogen atoms on the benzoyl ring significantly affect CYP450‑mediated oxidative metabolism . The 2‑chlorobenzoyl group in the target compound presents a single ortho‑chlorine that is expected to block metabolism at the 2‑position of the phenyl ring while leaving the para‑position accessible. In contrast, the 2,4‑difluorobenzoyl analog (CAS 2549012-19-1) blocks both the ortho and para positions with fluorine atoms that are resistant to CYP oxidation but may increase the risk of mechanism‑based CYP inhibition through reactive metabolite formation . Published metabolic stability data for a series of benzoyl‑piperidine CNS compounds shows that mono‑ortho‑chloro substitution yields a microsomal half‑life (t1/2) approximately 1.5‑fold longer than unsubstituted benzoyl, while di‑fluoro substitution extends t1/2 by 2‑3 fold but also elevates CYP3A4 inhibition IC50 by >5‑fold . The 2‑chlorobenzoyl analog therefore offers a balanced metabolic profile—improved stability over non‑halogenated analogs without the CYP inhibition liability associated with poly‑fluorinated rings.

CYP450 metabolism halogen substitution metabolic stability ortho-chlorine

Application Scenarios for 6-[1-(2-Chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile (CAS 2549053-89-4)


Screening Library Enrichment for USP30 Deubiquitinase Inhibitor Discovery Programs

The pyridine‑3‑carbonitrile moiety aligns this compound with the USP30 inhibitor pharmacophore disclosed in WO 2021/105277, where related hexahydropyrrolo[3,4-b]pyrrole‑5‑carbonitriles achieved USP30 IC50 values as low as 12 nM in biochemical assays . The 2‑chlorobenzoyl substituent provides a distinct halogen‑bond donor not present in the cyclopropanecarbonyl or oxan‑4‑yl analogs, potentially forming a halogen bond with backbone carbonyls in the USP30 catalytic domain. Inclusion in focused USP30 screening sets enables exploration of whether a benzoyl‑type N1 group improves selectivity over related deubiquitinases (USP8, USP7, USP28) compared to the oxazole‑carbonyl linker used in MTX115325 .

Comparative Selectivity Profiling Against M1–M5 Muscarinic Acetylcholine Receptors

Because the octahydropyrrolo[3,4-b]pyrrole core is established as a privileged scaffold for M4 antagonism (WO 2019/032654 reports M4 Ki values in the sub‑nanomolar range for optimized pyridazinyl analogs ), the pyridine‑3‑carbonitrile analog may retain residual M4 activity despite the A‑ring switch. Profiling this compound in a full M1–M5 radioligand binding panel would quantify the degree of M4 selectivity and establish whether 2‑chlorobenzoyl substitution confers any M4‑sparing advantage. Such data are essential for de‑risking USP30‑directed programs against cholinergic side effects.

Structure–Activity Relationship (SAR) Expansion Around the N1‑Acyl Position in Octahydropyrrolo[3,4-b]pyrrole Libraries

With a molecular weight of 352.8 g/mol, moderate clogP (~2.8), and a single chlorine atom for further derivatization (e.g., Suzuki coupling, Buchwald–Hartwig amination), this compound serves as a versatile synthetic intermediate for library expansion . The 2‑chlorobenzoyl group can be maintained for halogen‑bonding interactions while varying the pyridine‑3‑carbonitrile to other heteroaryl‑nitriles (pyrazine‑, pyrimidine‑, or thiazole‑carbonitriles) to explore the impact on USP30 vs. off‑target activity. This SAR exploration is not feasible with the more synthetically restrictive cyclopropanecarbonyl or oxan‑4‑yl analogs.

Mitochondrial Dysfunction and Neuroprotection Phenotypic Assays

Given the genetic and pharmacological validation of USP30 inhibition as a neuroprotective strategy in Parkinson’s disease models , and the role of USP30 in suppressing PINK1/Parkin‑mediated mitophagy , the target compound is well suited for phenotypic screening in mitochondrial depolarization assays (e.g., CCCP‑induced mitophagy in SH‑SY5Y or HeLa cells stably expressing Parkin). The moderate lipophilicity (clogP ~2.8) is compatible with both biochemical and cell‑based assay formats, and the compound’s predicted CNS penetration properties make it a candidate for in vivo proof‑of‑concept studies in MPTP or 6‑OHDA rodent models of Parkinson’s disease, provided solubility and metabolic stability are confirmed experimentally .

Quote Request

Request a Quote for 6-[1-(2-chlorobenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.